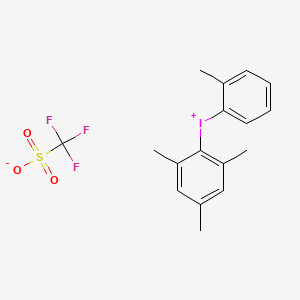

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMYCPNBAGXLDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746455 | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210823-54-4 | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate: Properties, Reactivity, and Applications in Modern Organic Synthesis

This guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique capabilities of this powerful arylating agent in their synthetic endeavors.

Introduction: The Rise of Diaryliodonium Salts in Arylation Chemistry

The selective introduction of aryl moieties into complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] While traditional methods like nucleophilic aromatic substitution (SNAr) have their merits, they are often limited by the requirement for highly activated substrates.[1] Diaryliodonium salts have emerged as potent electrophilic arylating agents that offer a versatile and often milder alternative to classical methods.[1][2][3] These hypervalent iodine(III) reagents, with the general formula [Ar-I+-Ar']X-, exhibit high reactivity and selectivity in a multitude of transformations.[3][4]

Among the diverse array of diaryliodonium salts, unsymmetrical derivatives such as this compound have garnered significant attention. The strategic design of these reagents, incorporating a sterically hindered and electron-rich "dummy" group (the 2,4,6-trimethylphenyl or mesityl group), allows for the chemoselective transfer of the desired aryl group (the 2-methylphenyl or o-tolyl group).[5] This targeted reactivity minimizes the formation of undesired byproducts and enhances the overall efficiency of the arylation process.[5]

This guide will delve into the fundamental properties of this compound, providing insights into its structure, stability, and synthesis. We will then explore its reactivity profile, detailing the mechanistic nuances of both transition-metal-catalyzed and metal-free arylation reactions. Finally, we will showcase its practical applications with illustrative experimental protocols, empowering researchers to confidently incorporate this reagent into their synthetic workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization. This section outlines the key characteristics of this compound.

Structural and Physical Properties

This compound is a salt composed of a diaryliodonium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is a non-coordinating, highly stable leaving group, which contributes to the high electrophilicity of the iodonium center.[2]

| Property | Value | Source |

| Chemical Formula | C17H18F3IO3S | [6] |

| Molecular Weight | 486.29 g/mol | [6] |

| CAS Number | 210823-54-4 | [6] |

| Appearance | Typically a powder | [7] |

| Purity | Often ≥97.0% (HPLC) | [7] |

The structure of the cation is characterized by a central iodine atom bonded to a 2-methylphenyl group and a 2,4,6-trimethylphenyl group. The steric bulk of the mesityl group plays a crucial role in directing the regioselectivity of aryl transfer, a concept that will be elaborated upon in the reactivity section.

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)[7]

-

Skin Irritation (Category 2)[7]

-

Eye Irritation (Category 2)[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system[7]

Synthesis of this compound

The preparation of unsymmetrical diaryliodonium salts has been the subject of extensive research, leading to the development of several efficient one-pot procedures.[8] A common and practical approach involves the oxidation of an iodoarene in the presence of an arene and a suitable acid.[9]

A general workflow for the synthesis of diaryliodonium triflates is depicted below:

Caption: General workflow for the one-pot synthesis of diaryliodonium triflates.

Representative Synthetic Protocol

The following protocol is a generalized representation of a one-pot synthesis of diaryliodonium triflates, inspired by methodologies developed by Olofsson and others.[8][9]

Step 1: Reaction Setup

-

To a solution of 2-iodotoluene (1.0 equiv.) and mesitylene (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add meta-chloroperbenzoic acid (m-CPBA) (1.5 equiv.) portion-wise.

Causality: m-CPBA serves as the oxidant to convert the iodoarene to a more electrophilic iodine(III) intermediate. The reaction is performed at a low temperature to control the exothermic oxidation.

Step 2: Acid Addition

-

Slowly add trifluoromethanesulfonic acid (1.1 equiv.) to the reaction mixture, maintaining the temperature at 0 °C.

Causality: The strong acid facilitates the formation of the reactive iodine(III) species and provides the triflate counteranion.

Step 3: Reaction Progression

-

Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

Step 4: Isolation and Purification

-

Upon completion, the reaction mixture is typically concentrated, and the crude product is precipitated or crystallized from a suitable solvent system (e.g., diethyl ether). The resulting solid is collected by filtration and washed with a cold solvent to afford the pure diaryliodonium triflate.

Self-Validation: The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The melting point can also serve as an indicator of purity.

Reactivity and Mechanistic Considerations

The utility of this compound stems from its ability to act as an electrophilic source of the 2-methylphenyl group. The key to its selective reactivity lies in the disparate nature of the two aryl groups attached to the iodine atom. The mesityl group, being both sterically hindered and electron-rich, is a poor ligand for transfer, thus acting as a "dummy" or non-transferable group.[5] This ensures the preferential transfer of the less hindered and comparatively less electron-rich 2-methylphenyl group to a wide range of nucleophiles.

Arylation reactions using this reagent can proceed through several mechanistic pathways, broadly categorized as transition-metal-free and transition-metal-catalyzed.[4]

Transition-Metal-Free Arylations

In the absence of a metal catalyst, diaryliodonium salts can directly arylate nucleophiles. The generally accepted mechanism involves two key steps: ligand exchange and reductive coupling.[2]

Caption: General mechanism for metal-free arylation with a diaryliodonium salt.

This pathway is particularly effective for the arylation of heteroatom nucleophiles such as amines, alcohols, and thiols, as well as certain carbon nucleophiles.[1][2]

Transition-Metal-Catalyzed Arylations

The reactivity of diaryliodonium salts can be significantly enhanced and expanded through the use of transition metal catalysts, most notably palladium and copper.[5][9] These catalysts enable C-H functionalization and cross-coupling reactions under mild conditions.

Palladium-Catalyzed C-H Arylation: A plausible catalytic cycle involves the oxidative addition of the diaryliodonium salt to a Pd(II) species to generate a high-valent Pd(IV) intermediate. Subsequent reaction with the substrate and reductive elimination furnishes the arylated product and regenerates the Pd(II) catalyst.[5]

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Copper-Catalyzed Arylation: Copper catalysts are also highly effective in promoting arylations with diaryliodonium salts. The mechanism is often proposed to involve a Cu(I)/Cu(III) cycle. The diaryliodonium salt oxidizes Cu(I) to a Cu(III)-aryl species, which then undergoes reductive elimination with the nucleophile to form the desired bond.[5]

Applications in Drug Development and Chemical Research

The ability to selectively introduce an o-tolyl group is of significant interest in drug discovery, as this motif is present in numerous biologically active molecules. The steric and electronic properties imparted by the methyl group can influence the conformation and binding affinity of a drug candidate.

Late-Stage Functionalization

A key advantage of using this compound is its utility in late-stage functionalization.[5] This strategy allows for the introduction of the aryl group at a late step in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Arylation of Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals. This compound is an excellent reagent for the C-H and N-H arylation of a wide range of heterocycles, including indoles, pyrroles, and imidazoles.[5]

Experimental Protocol: N-Arylation of Imidazole

Step 1: Reaction Setup

-

In a reaction vial, combine imidazole (1.0 equiv.), this compound (1.1 equiv.), and a copper catalyst such as Cu(OAc)2 (0.1 equiv.).

Step 2: Addition of Base and Solvent

-

Add a suitable base (e.g., K2CO3, 2.0 equiv.) and a solvent (e.g., DMF or toluene).

Causality: The base is required to deprotonate the imidazole N-H, generating the active nucleophile. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Step 3: Reaction

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring for completion by TLC or LC-MS.

Step 4: Workup and Purification

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(o-tolyl)-1H-imidazole.

Self-Validation: The structure and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive choice for the selective introduction of the 2-methylphenyl group. The use of a non-transferable dummy group is a key design feature that ensures high chemoselectivity. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the importance of reagents like this compound is set to increase. This guide has provided a foundational understanding of its properties and applications, aiming to facilitate its broader adoption and inspire further innovation in the field of arylation chemistry.

References

- Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Aryl

- Aryl(2,4,6-trimethoxyphenyl)

- (2-Methylphenyl)(2,4,6-trimethylphenyl)

- Flow Synthesis of Diaryliodonium Trifl

- (2-Methylphenyl)(2,4,6-trimethylphenyl)

- Recent Progress in Arylation Reactions with Diaryliodonium Salts.

- (2-Methylphenyl)(2,4,6-trimethylphenyl)

- Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts.PubMed Central.

- Arylation Using Diaryliodonium Salts.University of Illinois.

- Iodonium salt synthesis.Organic Chemistry Portal.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | MDPI [mdpi.com]

- 6. (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | C17H18F3IO3S | CID 71311052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 97.0 HPLC 210823-54-4 [sigmaaldrich.com]

- 8. Iodonium salt synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis and characterization of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate

Introduction

Diaryliodonium salts have emerged as powerful and versatile reagents in modern organic synthesis, serving as efficient electrophilic arylating agents for a wide array of nucleophiles under mild, often metal-free conditions.[1][2] Their high stability, ease of handling, and unique reactivity profile make them superior alternatives to traditional organometallic reagents in many applications.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of a specific unsymmetrical diaryliodonium salt, this compound. This compound is of particular interest due to the presence of two distinct aryl moieties, offering potential for chemoselective aryl transfer in complex molecule synthesis.[5]

As a senior application scientist, this document is structured to provide not just a procedural outline but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved. We will delve into a robust one-pot synthesis protocol, detail the mechanistic pathways, and provide a thorough guide to the analytical techniques required to validate the final product's identity and purity.

Synthesis Methodology

The synthesis of diaryliodonium triflates is most efficiently achieved through a one-pot reaction involving an iodoarene and an arene, facilitated by a suitable oxidant and a strong acid to provide the triflate counterion.[6] This approach is favored for its operational simplicity, high yields, and rapid reaction times.[7]

Reaction Principle

The core of the synthesis involves the in-situ generation of a highly electrophilic iodine(III) species from the iodoarene precursor (2-iodotoluene) using an oxidant, typically meta-chloroperoxybenzoic acid (m-CPBA) or Oxone.[8] This potent electrophile then undergoes an electrophilic aromatic substitution reaction with a nucleophilic arene (mesitylene). The reaction is driven to completion by the presence of trifluoromethanesulfonic acid (triflic acid, TfOH), which protonates the intermediate and installs the non-nucleophilic triflate anion, lending stability and good solubility to the final product.[7]

Experimental Workflow Overview

The overall process, from starting materials to the characterized final product, follows a logical and streamlined workflow. This ensures efficiency and minimizes handling of intermediate species.

Caption: Experimental workflow for the synthesis and characterization of the target iodonium salt.

Detailed One-Pot Synthesis Protocol

Materials:

-

2-Iodotoluene (1.0 equiv.)

-

Mesitylene (1.2 equiv.)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) (1.1 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (1.5 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-iodotoluene (1.0 equiv.) and m-CPBA (1.1 equiv.).

-

Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add triflic acid (1.5 equiv.) dropwise to the stirred solution. A color change to yellow or orange is typically observed, indicating the formation of the iodine(III) intermediate.

-

After stirring for 10-15 minutes at 0 °C, add mesitylene (1.2 equiv.) dropwise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting iodoarene.

-

Upon completion, add the reaction mixture dropwise to a vigorously stirred flask of cold diethyl ether. This will cause the product to precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with several portions of cold diethyl ether to remove any unreacted starting materials and soluble byproducts.

-

Dry the resulting white to off-white powder under high vacuum to yield this compound.

Reaction Mechanism

The formation of the diaryliodonium salt proceeds through a well-established mechanistic pathway involving hypervalent iodine intermediates.[9]

Caption: Mechanism of one-pot diaryliodonium triflate synthesis.

Characterization

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈F₃IO₃S | [10] |

| Molecular Weight | 486.29 g/mol | [10] |

| Appearance | White to off-white powder | [11] |

| CAS Number | 210823-54-4 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of the product.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the 2-methylphenyl and 2,4,6-trimethylphenyl (mesityl) groups, as well as the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in the cationic portion of the molecule.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, characteristic of the trifluoromethanesulfonate (triflate) anion.

Expected NMR Data (in CDCl₃):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methylphenyl | 8.0-8.2 (d, 1H), 7.4-7.6 (m, 3H) | 140-145, 132-135, 130-132, 115-120 |

| Mesityl | 7.1-7.2 (s, 2H) | 145-148, 130-132, 110-115 |

| -CH₃ (o-tolyl) | 2.6-2.8 (s, 3H) | 22-25 |

| -CH₃ (mesityl, para) | 2.3-2.4 (s, 3H) | 20-22 |

| -CH₃ (mesityl, ortho) | 2.1-2.2 (s, 6H) | 25-28 |

| CF₃SO₃⁻ | ¹⁹F NMR: ~ -79 ppm (s) | ¹³C NMR: ~118 ppm (q) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing ionic compounds. The analysis should be performed in positive ion mode to detect the cationic portion of the molecule.

-

Expected m/z: The primary ion observed should correspond to the (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium cation: [C₁₆H₁₈I]⁺, with a calculated m/z of 337.05.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the 2-methylphenyl (o-tolyl) group onto various nucleophiles. The bulky 2,4,6-trimethylphenyl group often acts as a non-transferable "dummy" ligand, enhancing the chemoselectivity of the arylation reaction.[5] Key applications include:

-

C-Arylation: Formation of C-C bonds with carbon nucleophiles like enolates and β-dicarbonyl compounds.

-

N-Arylation and O-Arylation: Synthesis of aryl amines, amides, and ethers, which are common motifs in pharmaceuticals.[12]

-

Transition-Metal Catalyzed Cross-Coupling: Acting as an electrophilic partner in reactions where traditional aryl halides may be less effective.[1]

Safety Information

Diaryliodonium salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3).[10][11]

-

Hazard Statements (H-codes): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

References

- Olofsson, B., et al. (2008). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications.

- Olofsson, B., et al. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Department of Chemistry.

- Olofsson, B., et al. (2020). New Reactivity in Diaryliodonium Salt Chemistry. Diva-Portal.org.

- Olofsson, B., et al. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Poster Presentation.

- Pilania, M., et al. (2023). Cyclic diaryliodonium salts: applications and overview. RSC Publishing.

- Yusubov, M. S., et al. (2016). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. ChemistryOpen.

- (2021). Diaryliodonium Salts in Organic Syntheses: A Useful Compound Class for Novel Arylation Strategies. ResearchGate.

- Olofsson, B., et al. (2008). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry.

- Olofsson, B., et al. (2021). Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues. Organic Letters.

- Olofsson, B., et al. (2016). Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights. Angewandte Chemie International Edition.

- Seidl, T. L. (2018). The Preparation of Diaryliodonium Salts for Application in Arylation Chemistry. PDXScholar.

- Han, J., et al. (2020). Diaryliodonium Salts: Structures and Synthesis. Current Organic Chemistry.

- Stuart, D., et al. (2021). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv.

- Olofsson, B., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry - A European Journal.

- Stuart, D. R., et al. (2021). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv Preprint.

-

PubChem. (n.d.). (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate. Compound Summary. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. diva-portal.org [diva-portal.org]

- 4. "The Preparation of Diaryliodonium Salts for Application in Arylation C" by Thomas Ludwig Seidl [pdxscholar.library.pdx.edu]

- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | C17H18F3IO3S | CID 71311052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2-甲基苯基)(2,4,6-三甲基苯基)三氟甲磺酸碘鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate

Introduction: The Strategic Role of Diaryliodonium Salts in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective methods for constructing carbon-aryl bonds is paramount, particularly in the synthesis of pharmaceuticals and advanced materials. Diaryliodonium salts have emerged as a powerful class of reagents to meet this challenge.[1][2] These hypervalent iodine(III) compounds function as highly effective electrophilic arylating agents, offering a unique combination of stability, reactivity, and functional group tolerance.[1][2] Unlike many organometallic precursors, they are typically stable, crystalline solids that are easy to handle and can often be employed under mild, transition-metal-free conditions.[1]

This guide focuses on a specific, strategically designed reagent: (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS No. 210823-54-4). This unsymmetrical salt is engineered for the selective transfer of the 2-methylphenyl (o-tolyl) group. The 2,4,6-trimethylphenyl (mesityl) moiety serves as a non-transferable "dummy" group, a critical design feature that directs the reactivity to the desired aryl fragment, thereby maximizing efficiency and simplifying product purification.[1] We will explore its fundamental properties, synthesis, mechanistic behavior, and field-proven applications to provide researchers, chemists, and drug development professionals with a comprehensive technical resource.

Section 1: Core Properties and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe implementation in any experimental setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 210823-54-4 | [3][4][5] |

| Molecular Formula | C₁₇H₁₈F₃IO₃S | [3][4] |

| Molecular Weight | 486.29 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 166 - 170 °C | [5] |

| Solubility | Soluble in methanol | [5] |

| Purity | Typically ≥97.0% (HPLC) | [4] |

Safety, Handling, and Storage

As with all hypervalent iodine reagents, appropriate safety protocols are essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE, Category 3).[3][4]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Storage: The compound is light-sensitive and should be stored in a tightly sealed container in a cool, dark, and dry place.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic chemical waste.

Section 2: Synthesis of Diaryliodonium Salts

The preparation of diaryliodonium triflates has evolved from classical methods to highly efficient one-pot procedures, and more recently, to scalable flow-chemistry protocols.

Underlying Principles

The most common synthetic strategy involves the oxidation of an iodoarene to an iodine(III) intermediate, which is then trapped by a second arene.[6][7] The choice of oxidant and acid is crucial for achieving high yields and purity.

One-Pot Batch Synthesis

A widely adopted one-pot method, pioneered by Olofsson and others, utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidant in the presence of trifluoromethanesulfonic acid (TfOH).[6][8] This approach directly furnishes the desired diaryliodonium triflate salt, obviating the need for a separate anion exchange step.[8] The reaction is typically fast but can be highly exothermic, which poses a safety risk on a larger scale.[6][7]

Caption: General workflow for one-pot synthesis of diaryliodonium triflates.

Flow Synthesis for Enhanced Safety and Scalability

To mitigate the safety concerns associated with exothermic batch reactions, continuous-flow synthesis has been successfully applied.[6][7][9] In a flow setup, small volumes of reactant streams are mixed rapidly in a microreactor, allowing for precise temperature control and dissipating heat efficiently. This methodology enables a safer, scalable, and often faster production of diaryliodonium triflates on a gram scale with residence times as short as a few seconds.[6][7]

Section 3: The Core Principle of Selective Arylation

The primary utility of this compound lies in its ability to selectively deliver the 2-methylphenyl group to a nucleophile. This selectivity is a direct consequence of its unsymmetrical design.

The Role of the Mesityl "Dummy" Group

The concept of a "dummy" group is a cornerstone of modern diaryliodonium salt chemistry.[1] In this reagent, the 2,4,6-trimethylphenyl (mesityl) group is sterically bulky and electron-rich due to the three methyl substituents. These features create a significant steric shield around the ortho positions and increase the electron density of the aromatic ring. Consequently:

-

Steric Hindrance: Nucleophilic attack at the ipso-carbon of the mesityl ring is disfavored.

-

Electronic Effects: The electron-donating methyl groups make the mesityl ring a poorer leaving group (iodo-mesitylene) compared to the less substituted 2-methylphenyl ring.

The 2-methylphenyl group, being less sterically encumbered and relatively more electron-deficient, is preferentially transferred to the nucleophile.[1] This elegant design ensures high chemoselectivity, minimizing waste and simplifying the isolation of the desired arylated product.

Caption: Selective transfer of the o-tolyl group over the mesityl dummy group.

Section 4: Mechanistic Pathways and Synthetic Applications

This reagent is a versatile tool for both transition-metal-free and metal-catalyzed arylations. Its high reactivity often allows for transformations under remarkably mild conditions.

Transition-Metal-Free Arylations

Diaryliodonium salts are sufficiently electrophilic to arylate a wide range of nucleophiles without the need for a metal catalyst.[6] This is particularly valuable for synthesizing aryl ethers, sulfides, amines, and for the α-arylation of enolates.[6] The mechanism typically involves direct nucleophilic attack on the iodine center, followed by reductive elimination of the arylated product and the iodoarene byproduct.

Transition-Metal-Catalyzed Cross-Coupling

In metal-catalyzed reactions, diaryliodonium salts serve as potent arylating partners and oxidants.[1][10] Their use can enable catalytic cycles that are inaccessible with traditional aryl halides.

-

Mechanism: The reaction with a low-valent metal catalyst (e.g., Pd(0) or Cu(I)) proceeds via a facile oxidative addition. This step is often faster than with aryl halides and generates a high-valent organometallic intermediate (e.g., Pd(II)-aryl or Cu(III)-aryl).[1][6][10] This high-valent species readily undergoes reductive elimination, even with challenging substrates, to form the C-C or C-heteroatom bond under mild conditions.[1]

-

Applications: This reactivity is widely exploited in C-H activation/arylation chemistry. For instance, the palladium-catalyzed C-H arylation of heteroarenes like indoles and pyrroles proceeds smoothly using diaryliodonium salts as the aryl source, often with high regioselectivity.[1]

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Section 5: Field-Proven Experimental Protocol

To illustrate the practical utility of this reagent, the following section provides a representative, self-validating protocol for a transition-metal-free N-arylation of a heterocycle.

Metal-Free N-Arylation of Pyrazole

This protocol demonstrates the direct arylation of a nitrogen nucleophile under mild conditions, a common transformation in medicinal chemistry.

Objective: To synthesize 1-(2-methylphenyl)-1H-pyrazole.

Materials:

-

Pyrazole (1.0 mmol, 68.1 mg)

-

This compound (1.1 mmol, 535 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Acetonitrile (CH₃CN), anhydrous (5 mL)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (68.1 mg) and potassium carbonate (276 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.

-

Reagent Addition: Add this compound (535 mg) to the suspension in one portion under a positive flow of nitrogen.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the pyrazole starting material is consumed (typically 4-8 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 1-(2-methylphenyl)-1H-pyrazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a highly valuable and strategically designed reagent for modern organic synthesis. Its key advantages—stability, high reactivity, and predictable chemoselectivity for the transfer of the o-tolyl group—make it an indispensable tool.[1][2] Its efficacy in both metal-free and transition-metal-catalyzed reactions under mild conditions provides chemists with a versatile method for forging C-N and C-C bonds, which is particularly crucial for late-stage functionalization in drug discovery and the synthesis of complex molecular architectures.

References

-

Gemoets, H. P. L., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry. Available at: [Link]

-

Depré, L., & Pieters, S. (2018). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules. Available at: [Link]

-

Chem-Impex International. (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate. Available at: [Link]

-

Organic Chemistry Portal. Iodonium salt synthesis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139032734, (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate. Available at: [Link]

-

ChemRxiv. Mechanistic analysis of N-arylation with diaryliodonium salts. Available at: [Link]

-

DiVA Portal. Diaryliodonium Salts. Available at: [Link]

-

B. V. S. K. Krishna, et al. (2022). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. RSC Advances. Available at: [Link]

-

Green, O., et al. (2022). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Green Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Iodonium salts in organic synthesis. Available at: [Link]

-

Novák, Z. (2016). Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds in Arylation Strategies. Synlett. Available at: [Link]

-

Robb, K. A. (2014). Arylation Using Diaryliodonium Salts. University of Illinois Urbana-Champaign. Available at: [Link]

-

DiVA Portal. Iodonium Salts. Available at: [Link]

-

Phipps, R. J., et al. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Gemoets, H. P. L., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. ACS Publications. Available at: [Link]

-

DiVA Portal. New Reactivity in Diaryliodonium Salt Chemistry. Available at: [Link]

-

The Journal of Organic Chemistry. A Flow Synthesis of Diaryliodonium Triflates. Available at: [Link]

-

Chem-Impex. (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | C17H18F3IO3S | CID 71311052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-メチルフェニル)(2,4,6-トリメチルフェニル)ヨードニウムトリフラート ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | 210823-54-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodonium salt synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to the Structure and Bonding of Mesityl(o-tolyl)iodonium Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryliodonium salts, a class of hypervalent iodine(III) compounds, have emerged as powerful and versatile reagents in modern organic synthesis.[1] Their ability to act as electrophilic arylating agents under mild conditions has made them invaluable tools in the construction of complex molecules, particularly in the pharmaceutical industry.[2] Among these, unsymmetrical diaryliodonium salts, such as Mesityl(o-tolyl)iodonium triflate, offer the advantage of selective aryl group transfer, a crucial aspect in maximizing atom economy and simplifying purification processes. This guide provides a comprehensive technical overview of the structure, bonding, synthesis, and reactivity of Mesityl(o-tolyl)iodonium triflate, offering insights for its effective utilization in research and development.

Molecular Structure and Bonding

Mesityl(o-tolyl)iodonium triflate is a salt consisting of a diaryliodonium cation, [C₁₇H₁₈I]⁺, and a trifluoromethanesulfonate (triflate) anion, [CF₃SO₃]⁻.[3] The central iodine atom in the cation is in a +3 oxidation state and is considered hypervalent, meaning it expands its valence shell beyond the traditional octet of electrons.[4]

The Hypervalent Iodine Center

The geometry around the iodine atom in diaryliodonium salts is typically described as a pseudo-trigonal bipyramidal or T-shaped structure.[5][6] In this arrangement, the two aryl groups (mesityl and o-tolyl) and a lone pair of electrons occupy the equatorial positions, while the more electronegative triflate anion and one of the aryl groups can be considered to occupy the apical positions in the solid state. This arrangement is a consequence of the underlying electronic structure, which is best described by the three-center-four-electron (3c-4e) bond model.[4][7]

The 3c-4e bond involves the interaction of a p-orbital on the central iodine atom with orbitals from two ligands (in this case, one of the aryl groups and the counter-anion). This results in the formation of a bonding, a non-bonding, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable yet reactive system.[8] The non-bonding highest occupied molecular orbital (HOMO) has a node at the iodine atom, which contributes to the electrophilic character of the iodine center.[5]

The C-I bonds in diaryliodonium salts are longer and weaker than typical covalent C-I bonds, reflecting the hypervalent nature of the iodine. While a specific crystal structure for Mesityl(o-tolyl)iodonium triflate is not publicly available, data from related diaryliodonium salts show C-I bond lengths in the range of 2.05-2.15 Å and C-I-C bond angles that deviate from the ideal 90° of a perfect T-shape, typically ranging from 91° to 98°.

Steric and Electronic Effects of the Aryl Ligands

The choice of the mesityl (2,4,6-trimethylphenyl) and o-tolyl (2-methylphenyl) groups is strategic. The sterically bulky mesityl group often acts as a "dummy" ligand.[9] In many reactions, the less sterically hindered aryl group, in this case, the o-tolyl group, is preferentially transferred to a nucleophile.[9] This selectivity is a key advantage in synthetic applications.

The electronic properties of the aryl groups also play a role in the reactivity and selectivity of the iodonium salt. The methyl groups on both the mesityl and o-tolyl rings are electron-donating, which can influence the electron density at the iodine center and the lability of the C-I bonds.

Synthesis and Characterization

Mesityl(o-tolyl)iodonium triflate can be synthesized through various methods, with a common approach involving the reaction of an aryl iodide with an arene in the presence of an oxidizing agent and a source of the triflate anion. A well-established procedure involves the use of m-chloroperoxybenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) as the triflate source.[10]

Representative Synthetic Protocol

A general procedure for the synthesis of Mesityl(o-tolyl)iodonium triflate is as follows:

-

To a solution of o-iodotoluene in a suitable solvent (e.g., dichloromethane) is added trifluoromethanesulfonic acid at a reduced temperature (e.g., 0 °C).

-

m-Chloroperoxybenzoic acid (m-CPBA) is then added portion-wise to the stirred solution.

-

After a short period, mesitylene is added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for several hours.

-

The product is typically isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and washing to yield the desired product as a solid.[10]

Caption: Synthetic workflow for Mesityl(o-tolyl)iodonium triflate.

Spectroscopic Characterization

The structure of Mesityl(o-tolyl)iodonium triflate is confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Key Features |

| ¹H NMR | The spectrum shows characteristic signals for the aromatic protons of the mesityl and o-tolyl groups. The methyl protons of the mesityl group typically appear as a singlet around 2.3-2.6 ppm, while the o-tolyl methyl protons appear as a singlet at a slightly different chemical shift. The aromatic protons resonate in the downfield region (around 7.0-8.0 ppm).[10] |

| ¹³C NMR | The carbon spectrum provides further confirmation of the structure, with distinct signals for the ipso-carbons attached to the iodine atom, as well as the other aromatic and methyl carbons. The triflate carbon is also observable, often as a quartet due to coupling with the fluorine atoms.[10] |

| ¹⁹F NMR | A singlet corresponding to the triflate anion is typically observed in the ¹⁹F NMR spectrum. |

Table 1: Spectroscopic Data Summary [10]

| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ |

| 7.50–7.38 (m, 3H) | 144.8, 142.7, 140.4, 133.7, 132.7, 132.6, 130.9, 130.0 |

| 7.17 (td, J = 7.7, 7.1, 2.0 Hz, 1H) | 120.5 (q, J = 321.8 Hz), 119.7, 115.8 |

| 7.11 (s, 2H) | 27.1, 25.05, 21.2 |

| 2.60 (s, 9H) | |

| 2.36 (s, 3H) |

Reactivity and Applications in Drug Development

The primary utility of Mesityl(o-tolyl)iodonium triflate lies in its ability to act as an electrophilic o-tolylating agent. The steric bulk of the mesityl group generally ensures the selective transfer of the o-tolyl group to a wide range of nucleophiles.[9]

Arylation Reactions

This reagent is employed in various carbon-heteroatom and carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceutical compounds.

-

N-Arylation: Amines, amides, and other nitrogen-containing heterocycles can be arylated to form N-aryl bonds.[2]

-

O-Arylation: Alcohols and phenols can be converted to their corresponding aryl ethers.

-

S-Arylation: Thiols and other sulfur nucleophiles can be arylated to form thioethers.[11]

-

C-Arylation: Stabilized carbanions and organometallic reagents can be arylated to form new C-C bonds.

Caption: General reactivity of Mesityl(o-tolyl)iodonium triflate.

Role in PET Imaging

Diaryliodonium salts are also crucial precursors in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET).[12] The reaction of these salts with [¹⁸F]fluoride allows for the late-stage introduction of the positron-emitting isotope into complex molecules, a critical step in the development of new diagnostic imaging agents. The use of a mesityl-substituted iodonium salt can direct the regioselective introduction of the [¹⁸F]fluoride to the desired aryl ring.[12]

Conclusion

Mesityl(o-tolyl)iodonium triflate is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined structure, underpinned by the principles of hypervalent iodine bonding, provides a platform for selective aryl transfer reactions. The ability to predictably deliver an o-tolyl group to a variety of nucleophiles makes it an essential tool for the synthesis of complex organic molecules, with significant applications in drug discovery and the development of advanced medical imaging agents. A thorough understanding of its structure, bonding, and reactivity is paramount for its effective and efficient application in the laboratory.

References

- Yao, P. J. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign.

- Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

- Laudadio, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 7792-7802.

- Karandikar, S. S., et al. (2022). Orbital analysis of bonding in diarylhalonium salts and relevance to periodic trends in structure and reactivity. Chemical Science, 13(23), 6834-6844.

- Gale, E. M. (2010). Structure and Bonding in Hypervalent Iodine Compounds.

- Yoshimura, A., & Zhdankin, V. V. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I(III) and ortho C–H Bonds. Organic & Biomolecular Chemistry, 20(8), 1635-1648.

- MacMillan, D. W. C. (2003). The Chemistry of Hypervalent Iodine. Macmillan Group Meeting.

- Galbraith, J. M. (2010). Structure and Bonding in Hypervalent Iodine Compounds.

- Olofsson, B. (2014). Diaryliodonium Salts. Diva-Portal.org.

- Reitti, M. (2019).

- Olofsson, B. (2014). Iodonium Salts. Diva-Portal.org.

- Takenaga, N., et al. (2022). Catalytic and non-catalytic selective aryl transfer from (mesityl)iodonium(III) salts to diarylsulfide compounds. Arkivoc, 2022(7), 7-18.

- de la Torre, A., et al. (2020). The 3c‐4e Bond in λ3‐Iodanes: A Conceptual and Computational Overview. Chemistry–A European Journal, 26(50), 11448-11460.

- Takenaga, N., et al. (2024). Synthesis of Heterocyclic Sulfonium Triflates by Cu-catalyzed Selective S-arylation with Aryl(mesityl)iodonium Salts. Current Organic Synthesis, 22(4), 531-538.

- Scott, P. J. H. (2014). Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 16(12), 3296-3299.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. Orbital analysis of bonding in diarylhalonium salts and relevance to periodic trends in structure and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02332F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Heterocyclic Sulfonium Triflates by Cu-catalyzed Selective S-arylation with Aryl(mesityl)iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Rise of Diaryliodonium Salts as Precision Arylating Agents

An In-Depth Technical Guide to the Mechanism of Action of Unsymmetrical Diaryliodonium Salts

In the landscape of modern organic synthesis, the formation of carbon-aryl and heteroatom-aryl bonds is a cornerstone of molecular construction, particularly within drug discovery and materials science. Diaryliodonium salts (Ar₂I⁺X⁻), a class of hypervalent iodine(III) reagents, have emerged as powerful and versatile electrophilic arylating agents.[1][2][3] Their appeal lies in their stability, low toxicity, and high reactivity under often mild, transition-metal-free conditions.[3][4]

Unsymmetrical diaryliodonium salts represent a significant evolution, enabling the selective transfer of one specific aryl group while the other acts as a non-transferable "dummy" ligand.[5] This strategic design overcomes a major drawback of symmetrical salts: the inevitable waste of one equivalent of the aryl group. By employing an electronically and sterically tuned dummy group, such as the 2,4,6-trimethoxyphenyl (TMP) moiety, chemists can efficiently transfer expensive, complex, or sensitive aryl fragments with high precision.[6][7][8][9]

This guide provides a comprehensive exploration of the mechanistic pathways governing the reactivity of unsymmetrical diaryliodonium salts. We will dissect the core mechanisms—including polar ligand coupling, single-electron transfer (SET), and transition-metal-catalyzed cycles—to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness these remarkable reagents effectively.

Part 1: Metal-Free Arylation Pathways

Under metal-free conditions, the reactivity of unsymmetrical diaryliodonium salts is primarily dictated by the nature of the nucleophile and the electronic and steric properties of the two aryl groups. Three distinct mechanisms are generally considered.

Mechanism A: The Polar Ligand Coupling Pathway

This is the most commonly invoked mechanism for arylations with a wide range of nucleophiles.[8] It is a two-step process involving an initial ligand exchange followed by a rate-determining reductive elimination (also referred to as ligand coupling).[5][8]

-

Ligand Exchange: The nucleophile (Nu⁻) displaces the counter-anion (X⁻) of the diaryliodonium salt to form a neutral, T-shaped iodine(III) intermediate, [Ar(Ar')I-Nu]. In this structure, the iodine center possesses a three-center-four-electron (3c-4e) hypervalent bond, with the nucleophile and one aryl group occupying the apical (hypervalent) positions.[5][10]

-

Reductive Elimination: The intermediate undergoes ligand coupling, where the nucleophile and one of the aryl groups form a new bond (Ar-Nu). This step involves the reduction of the iodine center from I(III) to I(I), releasing the other aryl group as an aryl iodide (Ar'-I), which is the byproduct.[5]

Chemoselectivity in Ligand Coupling:

The critical question with unsymmetrical salts is which aryl group is transferred. The outcome is governed by a combination of factors:

-

Electronic Effects: The aryl group that is more electron-deficient is preferentially transferred. This is because the more electron-withdrawing group is better able to stabilize the partial negative charge that develops in the transition state of the reductive elimination step.[5]

-

Steric Effects: The less sterically hindered aryl group is generally favored for transfer. Bulky ortho-substituents on one aryl ring can disfavor its transfer, a principle used in the design of dummy groups.[5][11]

Mechanism B: Single-Electron Transfer (SET) Pathway

Under specific conditions, particularly with highly electron-rich nucleophiles or upon photoirradiation, a radical-based mechanism can operate.[1] This Single-Electron Transfer (SET) pathway is distinct from the polar mechanism and involves radical intermediates.

-

Electron Transfer: An electron is transferred from the electron-rich nucleophile (or a photocatalyst) to the diaryliodonium salt.

-

Homolytic Cleavage: This transfer induces the homolytic cleavage of the iodonium salt, generating an aryl radical (Ar•) and an iodoarene radical cation ([Ar'-I]⁺•) or, more commonly, an aryl radical and an iodoarene after fragmentation.

-

Radical Combination: The generated aryl radical then combines with the nucleophile (which may also be a radical species) to form the final product.

This mechanism is particularly relevant in photoredox catalysis and is the foundational principle behind the use of diaryliodonium salts as photoacid generators in polymerization, where photolysis generates radical cations and Brønsted acids that initiate the reaction.[9][12][13] Evidence for the SET pathway can be obtained through the detection of radical intermediates by techniques like electron spin resonance (ESR) spectroscopy.[1]

Mechanism C: Aryne Formation

In the presence of a strong base and at elevated temperatures, diaryliodonium salts bearing an ortho-hydrogen can undergo elimination to form a highly reactive benzyne intermediate.[3][14] The nucleophile then adds to one of the carbons of the aryne's triple bond, followed by protonation to yield the arylated product. This pathway is less common but is a powerful tool for synthesizing substituted arenes that are not accessible through other routes.

Part 2: Transition-Metal-Catalyzed Arylation Pathways

The introduction of a transition-metal catalyst, typically based on palladium or copper, dramatically alters the reaction mechanism and, crucially, often inverts the rules of chemoselectivity observed in metal-free systems.[5]

Palladium-Catalyzed Mechanism: The Pd(II)/Pd(IV) Cycle

Palladium catalysis provides a highly efficient route for C-H arylation and cross-coupling reactions. The currently accepted mechanism involves a high-valent palladium catalytic cycle.[11]

-

Oxidative Addition: The diaryliodonium salt acts as an oxidant, reacting with a Pd(II) species (often formed after an initial C-H activation step) to generate a high-valent Pd(IV)-aryl intermediate.[11][15]

-

Reductive Elimination: This Pd(IV) complex then undergoes rapid C-C or C-heteroatom reductive elimination, forming the desired bond and regenerating the active Pd(II) catalyst.[11]

Chemoselectivity Inversion: In stark contrast to the metal-free polar mechanism, Pd-catalyzed reactions preferentially transfer the more electron-rich or less sterically hindered aryl group from the iodonium salt to the metal center.[5][11] This inversion provides a powerful complementary strategy for controlling selectivity.

Copper-Catalyzed Mechanism: The Cu(I)/Cu(III) Cycle

Copper catalysis is particularly prevalent for N- and O-arylations. While the mechanism can vary, a Cu(I)/Cu(III) cycle is widely proposed.[2][11]

-

Oxidative Addition: A Cu(I) complex reacts with the diaryliodonium salt, resulting in oxidative addition to form a highly electrophilic Cu(III)-aryl intermediate, with the release of an iodoarene.[2][11]

-

Coordination & Reductive Elimination: The nucleophile coordinates to the copper center, followed by reductive elimination to forge the new Ar-Nu bond and regenerate the catalytically active Cu(I) species.[11][16]

Similar to palladium catalysis, copper-catalyzed reactions generally favor the transfer of the more electron-rich aryl group.

Data Summary: A Comparative Overview of Mechanisms

| Mechanism Type | Key Intermediate(s) | Driving Force / Conditions | Typical Chemoselectivity (Group Transferred) | Common Applications |

| Ligand Coupling | T-shaped [Ar₂I-Nu] | Polar reaction with nucleophiles | More electron-deficient / Less hindered | O-, N-, C-Arylation of various nucleophiles |

| Single-Electron Transfer (SET) | Aryl radical (Ar•) | Photoredox catalysis, electron-rich arenes | Electron-poor aryl groups often react faster | Polymerization initiation, radical arylations |

| Aryne Formation | Benzyne | Strong base, elevated temperature | Depends on nucleophile addition to aryne | Synthesis of ortho-disubstituted arenes |

| Pd-Catalyzed | Pd(IV)-aryl complex | Pd(II) catalyst | More electron-rich / Less hindered | C-H arylation, cross-coupling |

| Cu-Catalyzed | Cu(III)-aryl complex | Cu(I) catalyst | More electron-rich | N- and O-arylation (Ullmann-type) |

Experimental Protocol: Metal-Free O-Arylation of a Phenol

This protocol describes a representative, self-validating procedure for the selective O-arylation of 4-methoxyphenol using Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate. The 2,4,6-trimethoxyphenyl (TMP) group serves as an efficient dummy ligand.

Objective: To synthesize 4-methoxydiphenyl ether with high chemoselectivity.

Materials:

-

Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate (1.0 equiv)

-

4-Methoxyphenol (1.2 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous

-

Acetonitrile (CH₃CN), anhydrous, sufficient to make a 0.1 M solution with respect to the iodonium salt

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate.

-

Add 4-methoxyphenol and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at room temperature (approx. 25 °C) for 12-18 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the product ether indicates reaction progression.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 4-methoxydiphenyl ether.

Validation and Characterization:

-

Chemoselectivity Confirmation: Analyze the purified product and the crude reaction mixture by ¹H NMR and GC-MS. The desired product, 4-methoxydiphenyl ether, should be the major product. The key byproduct should be 1-iodo-2,4,6-trimethoxybenzene, confirming the TMP group acted as the dummy ligand. Minimal formation of the alternative ether (from transfer of the TMP group) validates the high chemoselectivity of the reagent.

-

Structural Confirmation: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Unsymmetrical diaryliodonium salts are sophisticated electrophilic arylating agents whose reactivity is governed by a fascinating interplay of polar, radical, and metal-mediated mechanistic pathways. A deep understanding of these mechanisms is paramount for controlling the chemoselectivity of aryl transfer. For the practicing scientist, the ability to switch from a metal-free (electron-deficient transfer) to a metal-catalyzed (electron-rich transfer) protocol by simply adding a catalyst provides a remarkable level of control and flexibility in synthetic design. As research continues to uncover new reagents and catalytic systems, the utility of diaryliodonium salts in streamlining the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials is set to expand even further.

References

-

MDPI. (n.d.). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Retrieved from [Link]

-

Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. The Journal of Organic Chemistry, 82(22), 11909–11914. Retrieved from [Link]

-

Sci-Hub. (n.d.). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Diaryliodonium Salts. Retrieved from [Link]

-

Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry – A European Journal, 19(31), 10334-10342. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. Retrieved from [Link]

-

University of Illinois. (2014). Arylation Using Diaryliodonium Salts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Retrieved from [Link]

-

Kumar, V., Engel, J., & Kumar, S. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 19, 2338-2383. Retrieved from [Link]

-

ResearchGate. (n.d.). Unsymmetrical diaryliodonium triflates 1 and 2 that were used in the study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of unsymmetrical diaryliodonium salts for structural diversification. Retrieved from [Link]

-

OUCI. (n.d.). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). New Reactivity in Diaryliodonium Salt Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Advancements in the Synthesis of Diaryliodonium Salts: Updated Protocols. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Diaryliodonium Salts. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hypervalent Iodine in Synthesis XXXIII: Palladium-Catalyzed Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Diaryliodonium Salts and Hydroxy(tosyloxy)iodobenzene. Retrieved from [Link]

-

Otava Chemicals. (n.d.). Unsymmetrical Diaryliodonium Salts. Retrieved from [Link]

-

DiMagno, S. G., et al. (n.d.). Regiospecific reductive elimination from diaryliodonium salts. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. Retrieved from [Link]

-

Beilstein Archives. (2025). Photocatalyzed Arylation of Isonitriles by Diaryliodonium Salts towards N-Substituted Benzamides. Retrieved from [Link]

-

Beilstein Archives. (2025). Photocatalyzed Arylation of Isonitriles by Diaryliodonium Salts towards N-Substituted Benzamides. Retrieved from [Link]

-

American Chemical Society. (2017). Flow Synthesis of Diaryliodonium Triflates. Retrieved from [Link]

-

ResearchGate. (n.d.). Diaryliodonium Salt Photoacid Generators. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diaryliodonium salt 5 and control experiments. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Single-Electron-Transfer (SET)-Induced Oxidative Biaryl Coupling by Polyalkoxybenzene-Derived Diaryliodonium(III) Salts. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Diaryliodonium Salts. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sci-Hub. One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes / The Journal of Organic Chemistry, 2017 [sci-hub.box]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Unsymmetrical Diaryliodonium Salts [otavachemicals.com]

- 10. diva-portal.org [diva-portal.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Alchemist's Touch: A Technical Guide to Hypervalent Iodine(III) Reagents for Arylation

For the modern organic chemist, the quest for efficient and selective methods to forge carbon-aryl and heteroatom-aryl bonds is a perpetual frontier. In this landscape, hypervalent iodine(III) reagents have emerged as powerful and versatile tools, offering a compelling alternative to traditional metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these remarkable reagents, focusing on their synthesis, mechanistic intricacies, and practical applications in arylation, tailored for researchers, scientists, and professionals in drug development.

The Rise of a Reagent: A Paradigm Shift in Arylation Chemistry

The challenge of introducing aryl moieties into complex molecules is a cornerstone of organic synthesis. While transition metal catalysis has long dominated this field, the associated costs, potential for metal contamination in final products, and sometimes harsh reaction conditions have fueled the search for more sustainable and milder alternatives. Hypervalent iodine(III) reagents, particularly diaryliodonium salts, have risen to this challenge, offering a unique reactivity profile that has reshaped the art of the possible in arylation chemistry.

These compounds are characterized by an iodine atom in a +3 oxidation state, exceeding the octet rule. This hypervalent state bestows upon them a unique combination of stability and reactivity. Diaryliodonium salts, with the general structure [Ar-I⁺-Ar']X⁻, are bench-stable, often crystalline solids with low toxicity, making them highly attractive from a practical standpoint.[1] Their true power, however, lies in their ability to act as potent electrophilic arylating agents, effectively transferring an aryl group to a wide array of nucleophiles under remarkably mild conditions.[2][3]

A key concept underpinning the utility of hypervalent iodine reagents is umpolung , or the reversal of polarity. Traditionally, aryl groups are introduced as nucleophiles (e.g., in the form of organometallic reagents). Hypervalent iodine(III) reagents invert this reactivity, allowing the aryl group to function as an electrophile, thereby opening up new avenues for bond formation.

Crafting the Tools: Synthesis of Diaryliodonium Salts

The accessibility of diaryliodonium salts is a critical factor in their widespread adoption. Fortunately, a variety of reliable and efficient synthetic methods have been developed, with one-pot procedures being particularly favored for their operational simplicity.

The Olofsson One-Pot Synthesis of Symmetric and Unsymmetric Diaryliodonium Triflates

A highly influential and versatile method for the synthesis of diaryliodonium salts was developed by the Olofsson group. This one-pot procedure allows for the synthesis of both symmetric and unsymmetric diaryliodonium triflates directly from arenes and iodoarenes.

Experimental Protocol: One-Pot Synthesis of Diphenyliodonium Triflate

-

Reagents: Iodobenzene (1.0 equiv), Anisole (1.1 equiv), m-chloroperbenzoic acid (m-CPBA, 1.1 equiv), Trifluoromethanesulfonic acid (TfOH, 2.0 equiv), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of iodobenzene and anisole in CH₂Cl₂ at 0 °C, add m-CPBA in one portion.

-

Stir the mixture for 10 minutes.

-

Slowly add trifluoromethanesulfonic acid.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The product can be isolated by precipitation with diethyl ether and filtration.

-

This method's power lies in its ability to generate a reactive iodine(III) intermediate in situ, which then undergoes electrophilic aromatic substitution with a second arene. For unsymmetrical salts, the regioselectivity is governed by the electronic and steric properties of the reacting arenes.

The Stuart One-Pot Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Salts

For applications requiring the selective transfer of one aryl group, unsymmetrical diaryliodonium salts featuring a "dummy" ligand are invaluable. The 2,4,6-trimethoxyphenyl (TMP) group is an excellent dummy ligand due to its high electron density, which disfavors its transfer. The Stuart group has developed an efficient one-pot synthesis of these valuable reagents.

Experimental Protocol: One-Pot Synthesis of Phenyl(2,4,6-trimethoxyphenyl)iodonium Tosylate

-

Reagents: Iodobenzene (1.0 equiv), 1,3,5-Trimethoxybenzene (1.1 equiv), m-CPBA (1.2 equiv), p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 2.0 equiv), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of iodobenzene and 1,3,5-trimethoxybenzene in acetonitrile, add m-CPBA and p-toluenesulfonic acid monohydrate.

-

Heat the mixture at 50 °C for 1 hour.

-

Cool the reaction to room temperature.

-

The product is typically isolated by precipitation upon the addition of diethyl ether.

-

The Heart of the Reaction: Mechanistic Pathways of Arylation

The arylation reactions mediated by hypervalent iodine(III) reagents can proceed through several distinct mechanistic pathways, depending on the nature of the nucleophile, the solvent, and the presence or absence of a metal catalyst.

Metal-Free Arylation: A Dance of Ligands

In the absence of a metal catalyst, the arylation of nucleophiles by diaryliodonium salts is believed to proceed via a ligand coupling mechanism.[2] The reaction is initiated by the coordination of the nucleophile to the iodine(III) center, forming a T-shaped intermediate. Subsequent reductive elimination from this intermediate furnishes the arylated product and a molecule of iodoarene.

Caption: Metal-free arylation via ligand coupling.

The chemoselectivity in the transfer of aryl groups from unsymmetrical diaryliodonium salts is a key consideration. Generally, the more electron-deficient or less sterically hindered aryl group is preferentially transferred.

Copper-Catalyzed Arylation: The Role of High-Valent Copper

The introduction of a copper catalyst can significantly enhance the rate and scope of arylation reactions with diaryliodonium salts. The currently accepted mechanism involves the oxidation of a Cu(I) species by the diaryliodonium salt to generate a highly electrophilic Cu(III)-aryl intermediate. This intermediate then reacts with the nucleophile, followed by reductive elimination to form the desired product and regenerate the Cu(I) catalyst.

Caption: Copper-catalyzed arylation cycle.

This pathway has been successfully applied to the N-arylation of indoles and amines, as well as the O-arylation of phenols.

Experimental Protocol: Copper-Catalyzed N-Arylation of Indole

-

Reagents: Indole (1.0 equiv), Diphenyliodonium triflate (1.1 equiv), Copper(I) iodide (CuI, 10 mol%), 1,10-Phenanthroline (20 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv), Toluene.

-

Procedure:

-

To a reaction vessel, add indole, diphenyliodonium triflate, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Add toluene and heat the mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

The product is purified by column chromatography.

-

Palladium-Catalyzed Arylation: Navigating Multiple Catalytic Cycles

Palladium catalysts are also highly effective in promoting arylation reactions with hypervalent iodine(III) reagents. Mechanistically, these reactions can proceed through either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, depending on the specific reaction conditions and the nature of the palladium precursor.